

Glovadalen: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Glovadalen*

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An in-depth guide to the chemical structure, physicochemical properties, and mechanism of action of **Glovadalen** (UCB-0022), a novel therapeutic agent under investigation for Parkinson's disease.

Introduction

Glovadalen, also known by its developmental code name UCB-0022, is an investigational small molecule being developed by UCB Biopharma for the treatment of Parkinson's disease. [1][2] It is classified as a dopamine D1 receptor positive allosteric modulator (D1 PAM). [2][3][4] This document provides a comprehensive technical overview of **Glovadalen**, summarizing its chemical and physical properties, mechanism of action, and available experimental data to support researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Glovadalen is an orally active, brain-penetrant small molecule. [1][5][6] Its chemical structure and key identifiers are provided below.

Identifier	Value	Source
IUPAC Name	2-(3,5-dichloro-1-methyl-1H-indazol-4-yl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one	
Molecular Formula	C ₂₄ H ₂₇ Cl ₂ N ₃ O ₃	[7]
Molecular Weight	476.4 g/mol	[7]
CAS Number	2576359-31-2	
SMILES	<chem>C[C@H]1c2cccc(c2C--INVALID-LINK--N1C(=O)Cc3c(ccc4c3c(Cl)nn4C)Cl)C(C)(C)O</chem>	[7]
InChI Key	SVTDEVFVOSMAQQ-UONOGXRCSA-N	[2][7]

Physicochemical Properties

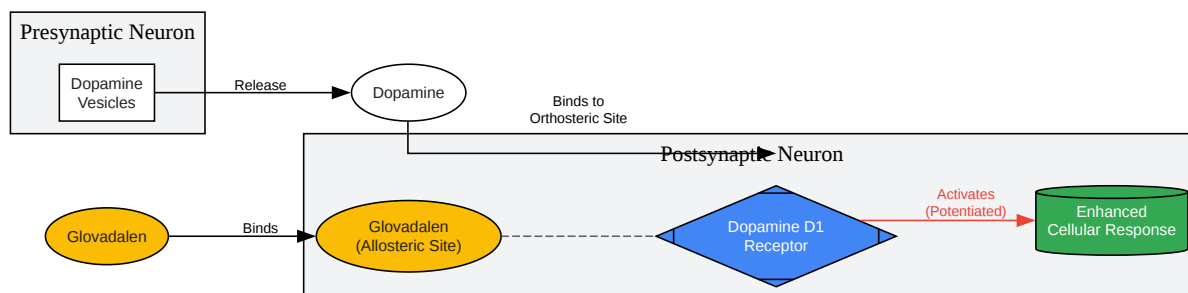
Detailed physicochemical properties beyond the molecular weight are not yet publicly available. However, its classification as an orally available, brain-penetrant small molecule suggests properties consistent with good oral bioavailability and the ability to cross the blood-brain barrier.[1][5][6]

Mechanism of Action and Signaling Pathway

Glovadalen acts as a positive allosteric modulator of the dopamine D1 receptor.[2][3][4] Unlike direct dopamine agonists, **Glovadalen** does not activate the D1 receptor on its own. Instead, it enhances the receptor's response to endogenous dopamine.[6] This mechanism is believed to amplify D1 receptor signaling only when and where dopamine is naturally released, potentially reducing the risk of overstimulation and off-target effects commonly associated with traditional dopaminergic treatments.[3][8] In vitro studies have shown that **Glovadalen** can potentiate the

ability of dopamine to activate the D1 receptor by 10-fold, with no activity at other dopamine receptors.[2]

The proposed signaling pathway for **Glovadalen**'s action is depicted below:



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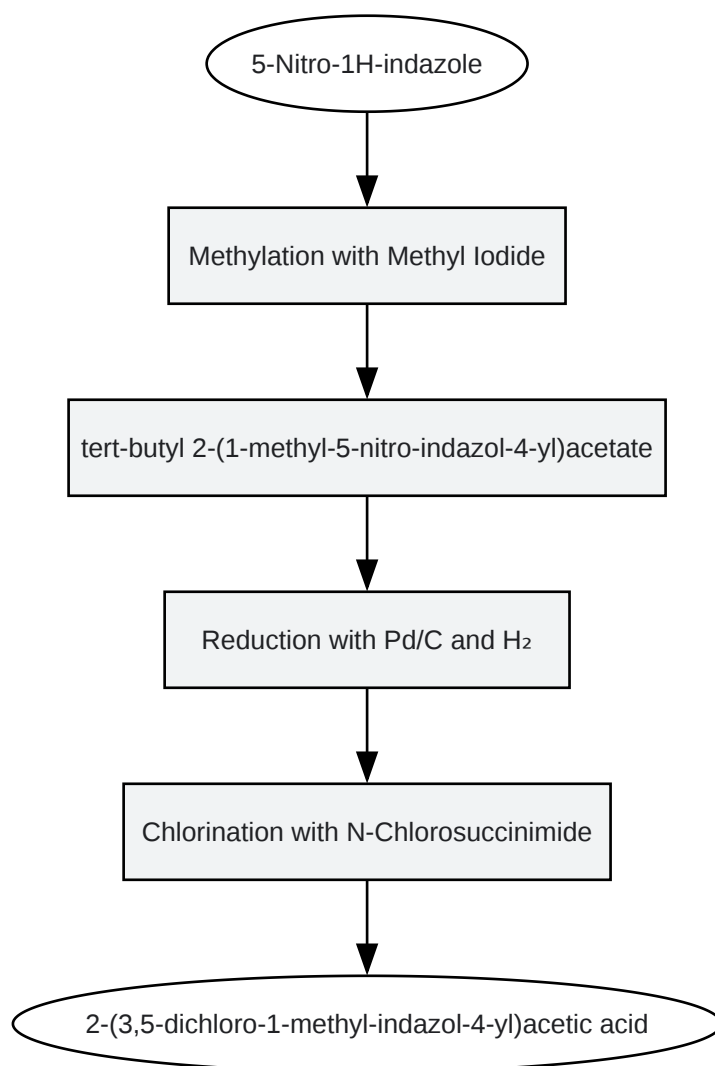
Glovadalen's Proposed Mechanism of Action

Experimental Protocols

Synthesis

While the direct synthesis of **Glovadalen** is proprietary, a patent document outlines the synthesis of related compounds, providing insight into the potential synthetic route. A key intermediate, 2-(3,5-dichloro-1-methyl-indazol-4-yl)acetic acid, is synthesized through a multi-step process starting from 5-Nitro-1H-indazole.

A general workflow for the synthesis of a key intermediate is as follows:



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Synthesis Workflow for a Key Intermediate

¹H NMR data for key intermediates have been reported, for example, for tert-butyl 2-(1-methyl-5-nitro-indazol-4-yl)acetate: ¹H NMR (400 MHz, CDCl₃) δ 8.18-8.20 (m, 2H), 7.37 (d, J = 9.21 Hz, 1H), 4.27 (s, 2H), 4.14 (s, 3H), 1.44 (s, 9H). For 2-(3,5-dichloro-1-methyl-indazol-4-yl)acetic acid: ¹H NMR (400 MHz, CDCl₃) δ 12.67 (s, 1H), 7.68 (d, J = 9.05 Hz, 1H), 7.53 (d, J = 9.05 Hz, 1H), 4.20 (s, 2H), 4.02 (s, 3H).

Clinical Trials

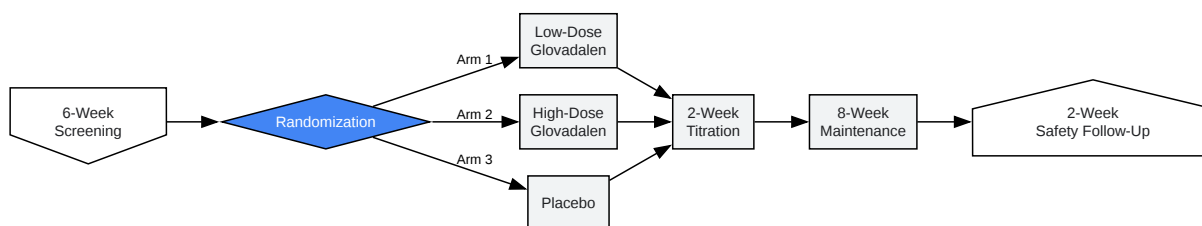
Glovadalen is currently in Phase 2 clinical trials.[3][6] The ATLANTIS study (NCT06055985) is a Phase 2, double-blind, randomized, placebo-controlled trial designed to evaluate the efficacy,

safety, tolerability, and pharmacokinetics of **Glovadalen** in participants with advanced Parkinson's disease who experience significant daily motor fluctuations.[3][8][9]

ATLANTIS Study (NCT06055985) Design:

- Phase: 2.[3][6]
- Participants: Individuals aged 35-85 with a Parkinson's disease diagnosis for at least 5 years, experiencing motor fluctuations, and responsive to levodopa.[8]
- Design: Participants are randomized to receive either a low dose of **Glovadalen**, a high dose of **Glovadalen**, or a placebo once daily for 10 weeks, in addition to their standard care.[3][8]
- Primary Endpoint: Change from baseline in the average number of "OFF" hours per day.[3]
- Key Secondary Endpoints: Incidence of treatment-emergent adverse events (TEAEs) and pharmacokinetic measures.[8]

The workflow for a participant in the ATLANTIS trial is as follows:



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ATLANTIS Phase 2 Clinical Trial Workflow

Conclusion

Glovadalen represents a promising new approach for the treatment of Parkinson's disease. Its novel mechanism as a D1 receptor positive allosteric modulator offers the potential for improved symptom control with a favorable side-effect profile compared to existing

dopaminergic therapies. The ongoing Phase 2 clinical trials will provide crucial data on its efficacy and safety in patients. This technical summary provides a foundation for further research and development of this first-in-class oral therapy.[3]

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